molecular formula C13H21NO3 B2443849 2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid CAS No. 956324-19-9

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid

Cat. No. B2443849
CAS RN: 956324-19-9
M. Wt: 239.315
InChI Key: UZOXCZPEXYPXNF-UHFFFAOYSA-N
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Description

“2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid” is an organic compound that incorporates a carboxyl functional group . The carboxyl group is characterized by a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Synthesis Analysis

The synthesis of cyclopropane derivatives, such as “this compound”, often involves reactions like the Corey-Chaykovsky Reaction, Simmons-Smith Reaction, and Wurtz Reaction . These reactions involve the use of reagents like alkyl iodides, cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . The catalytic system used is usually simple and non-expensive, and the reaction is chemoselective and diastereoconvergent .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopropane ring attached to a carboxylic acid group . The molecule has a molecular formula of C13H21NO3 .


Chemical Reactions Analysis

Carbenes, which are neutral forms of carbon with two bonds and two additional electrons, are often involved in the reactions of cyclopropane derivatives . These reactions include cyclopropanation and C-H insertion reactions . The reactivity of carbenes can be tuned by coordination with a variety of metals to form metal carbenoids .


Physical And Chemical Properties Analysis

Carboxylic acids, including “this compound”, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They also readily engage in hydrogen bonding with water molecules, making them soluble in water .

Scientific Research Applications

Ethylene Precursor Studies

A significant application of cyclopropane carboxylic acid derivatives is in the study of ethylene precursors in plants. Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants, after administering labeled ACC to light-grown wheat leaves (Hoffman, Yang, & McKeon, 1982).

Biological Activity of Cyclopropane Derivatives

Cyclopropane moieties, including those in ACC and its structural analogs, are known for their diverse biological activities. Coleman and Hudson (2016) discussed the biological activities of these compounds, highlighting their antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).

Synthesis and Characterization

Li (2009) focused on synthesizing and characterizing glycosyl esters of cyclopropane carboxylic acid, using cyclopropane carboxylic acid as a leading compound due to its biological activity. This research produced new compounds characterized by various analytical methods (Li, 2009).

Inhibition Studies

Research by Dourtoglou and Koussissi (2000) explored the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by cyclopropane derivatives. This study is essential for understanding the mechanistic aspects of ethylene production inhibition in plants (Dourtoglou & Koussissi, 2000).

Synthetic Pathways

Mangelinckx et al. (2019) developed the first synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, showcasing a novel synthetic pathway for such compounds (Mangelinckx et al., 2019).

Dynamic Covalent Chemistry

Moerdyk and Bielawski (2012) described the synthesis of cyclopropanes and epoxides using N,N′-diamidocarbene, highlighting the potential for dynamic covalent chemistry applications (Moerdyk & Bielawski, 2012).

Quantitative Determination in Plant Tissues

Lizada and Yang (1979) introduced a method for the quantitative determination of ACC in plant tissues, an essential tool for ethylene research (Lizada & Yang, 1979).

Safety and Hazards

While specific safety and hazard information for “2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid” is not available, similar compounds like 2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid have been classified as skin irritants and may cause respiratory irritation .

Future Directions

The future directions for the study of “2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic Acid” and similar compounds could involve further exploration of their role as signaling molecules in plants . Additionally, research could focus on the transmission of substituent effect through π-conjugation by cyclobutane ring .

properties

IUPAC Name

2-(cyclooctylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(10-8-11(10)13(16)17)14-9-6-4-2-1-3-5-7-9/h9-11H,1-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOXCZPEXYPXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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